2-Methyl-1H-indol-4-ol
Overview
Description
“2-Methyl-1H-indol-4-ol” is a chemical compound with the CAS Number: 35320-67-3 and a molecular weight of 147.18 . It is a solid in physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H9NO/c1-6-5-7-8(10-6)3-2-4-9(7)11/h2-5,10-11H,1H3
. This indicates that the compound has a molecular formula of C9H9NO .
Physical and Chemical Properties Analysis
“this compound” is a solid with a molecular weight of 147.18 .
Scientific Research Applications
Indole Synthesis and Classification
Indole alkaloids, such as 2-Methyl-1H-indol-4-ol, have inspired chemists for over a century, leading to the development of numerous synthetic methods for indole construction. These methods are categorized into nine strategic approaches, each associated with a name reaction, to provide a universal understanding and classification of indole synthesis. This classification aids in identifying the historical context and current advancements in each synthesis strategy, promoting innovation and avoiding duplication in research efforts (Taber & Tirunahari, 2011).
Chemical and Biological Importance of Indoles
Indoles and their derivatives, including this compound, exhibit a wide spectrum of biological activities. They are studied in various fields of organic chemistry due to their significance in natural products and synthetic chemistry. Derivatives of indoles show potential in treating a myriad of conditions, highlighting their importance in medicinal chemistry (Ali, Dar, Pradhan, & Farooqui, 2013).
Therapeutic Potential of Indoles in Cancer Treatment
2-Indolinone, a derivative similar to this compound, is noted for its therapeutic potential in cancer treatment. As a versatile scaffold, it has been the focus of extensive research, leading to the synthesis of compounds targeting various molecular mechanisms in cancer therapy. This work highlights the potential of indoles and their derivatives in developing novel chemotherapeutic agents (Leoni, Locatelli, Morigi, & Rambaldi, 2016).
Indole Alkaloids in Antitumor Drugs
Catharanthus roseus, a plant known for its indole alkaloids, is the sole source of potent antitumor drugs like vinblastine and vincristine. These indole alkaloids, including compounds structurally related to this compound, play a crucial role in developing pharmaceuticals with significant economic importance. The review of the biosynthesis and regulation of these alkaloids offers insights into their potential and the challenges in fully characterizing their pathways (El-Sayed & Verpoorte, 2007).
Safety and Hazards
The safety information for “2-Methyl-1H-indol-4-ol” includes several hazard statements: H302, H312, H332 . The precautionary statements include P264, P270, P280, P301+P312+P330, P302+P352+P312, P363, P402+P404, P501 . The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" .
Future Directions
Mechanism of Action
Target of Action
2-Methyl-1H-indol-4-ol, also known as 4-Hydroxy-2-methylindole, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response . .
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc
Biochemical Analysis
Cellular Effects
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Gut microbiota is known to be involved in the bioconversion of indoles from tryptophan, an essential amino acid derived entirely from the diet .
Properties
IUPAC Name |
2-methyl-1H-indol-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-5-7-8(10-6)3-2-4-9(7)11/h2-5,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVSGEGNQZAQPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343517 | |
Record name | 4-Hydroxy-2-methylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35320-67-3 | |
Record name | 4-Hydroxy-2-methylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 35320-67-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of 4-Hydroxy-2-methylindole from 4-Amino-2-methylbenzofurans?
A1: The research paper [] highlights a unique chemical transformation where 4-Amino-2-methylbenzofurans are converted into 4-Hydroxy-2-methylindoles in an acidic environment. This isomerization reaction involves the opening of the furan ring, leading to the formation of a carbocation intermediate. Significantly, this rearrangement and subsequent ring closure to form the indole system is only observed when a methyl group is present at the 2-position of the starting benzofuran. This suggests that the methyl substituent plays a crucial role in the reaction mechanism, possibly by stabilizing the carbocation intermediate.
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